molecular formula C12H8FNO5S B2871869 4-Fluorophenyl 4-nitrobenzene-1-sulfonate CAS No. 1392005-96-7

4-Fluorophenyl 4-nitrobenzene-1-sulfonate

Cat. No. B2871869
M. Wt: 297.26
InChI Key: NIOCHQGDYCYZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorophenyl 4-nitrobenzene-1-sulfonate (FNBS) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and material science. This compound is commonly used as a reagent in organic synthesis and has shown promising results in various scientific research studies.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Janakiramudu et al. (2017) outlines the synthesis of sulfonamides and carbamates using a precursor similar to 4-Fluorophenyl 4-nitrobenzene-1-sulfonate. These compounds exhibited significant antimicrobial activity against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Janakiramudu et al., 2017).

Modified Julia Olefination

Mirk et al. (2006) utilized 4-nitrophenyl sulfones in the modified Julia olefination reaction, a method for forming carbon-carbon double bonds. This process is vital for constructing complex organic molecules, highlighting the role of such sulfonates in organic synthesis (Mirk et al., 2006).

Chemical Modification of Membranes

Research by Knauf and Rothstein (1971) on the chemical modification of membranes, including the effects of sulfhydryl and amino reactive reagents on ion permeability of red blood cells, provides insights into how compounds like 4-Fluorophenyl 4-nitrobenzene-1-sulfonate could influence cellular functions and membrane chemistry (Knauf & Rothstein, 1971).

Synthesis of Pyrimidinyl Sulfonamide as PET Tracer Precursor

Gebhardt and Saluz (2012) synthesized a sulfonamide derivative for use as a precursor in (18F)fluoride chemistry, potentially useful in the development of positron emission tomography (PET) tracer compounds. This highlights the application of sulfonate derivatives in medical imaging and diagnostics (Gebhardt & Saluz, 2012).

Highly Soluble and Thermally Stable Polyimides

Abbasi et al. (2015) developed novel polyimides derived from sulfonated diamines, indicating the use of sulfonate-containing compounds in creating materials with high thermal stability and solubility, applicable in high-performance plastics and engineering materials (Abbasi et al., 2015).

properties

IUPAC Name

(4-fluorophenyl) 4-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO5S/c13-9-1-5-11(6-2-9)19-20(17,18)12-7-3-10(4-8-12)14(15)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOCHQGDYCYZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorophenyl 4-nitrobenzene-1-sulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.